
Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the indoline ring. One common method involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by further functionalization to introduce the morpholine sulfonyl and phenyl methanone groups . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine, with temperatures ranging from ambient to elevated levels depending on the specific step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. The scalability of the synthesis would be a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline ring can yield indole-2-carboxylates, while reduction of the methanone group can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets. The indoline ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine sulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The phenyl methanone moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylate: An indole derivative with a carboxylate group instead of the morpholine sulfonyl and phenyl methanone groups.
N-arylsulfonyl-3-acetylindole: A compound with a similar sulfonyl group but different overall structure.
Uniqueness
Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone is unique due to its combination of an indoline ring, a morpholine sulfonyl group, and a phenyl methanone moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-19(21-10-9-15-3-1-2-4-18(15)21)16-5-7-17(8-6-16)26(23,24)20-11-13-25-14-12-20/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSIAIKECZQWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
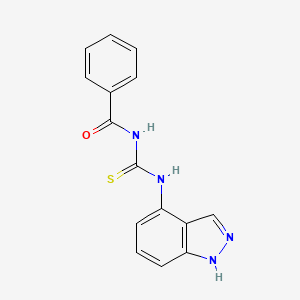
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2841809.png)
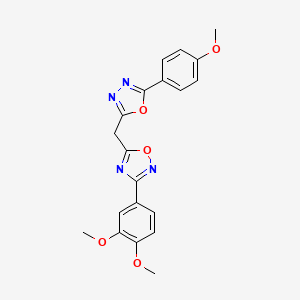
![N-[(3S)-Oxan-3-yl]prop-2-enamide](/img/structure/B2841811.png)

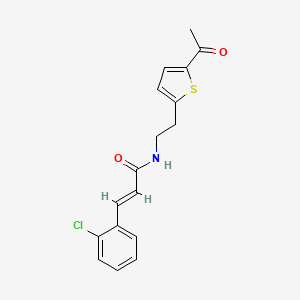
![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)
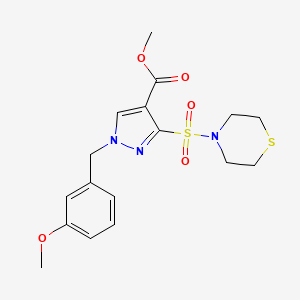

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)
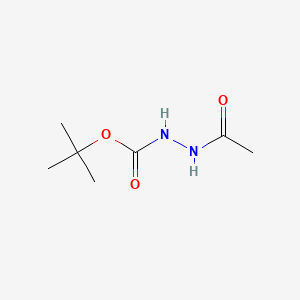
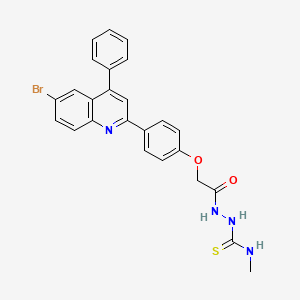
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)
